

# Chemical & Biological Profile of Salinazid

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## Compound Focus: Salinazid

CAS No.: 495-84-1

Cat. No.: S542346

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The following table consolidates the key identified information about **Salinazid**.

Property	Description
IUPAC Name	N'-[(E)-(2-hydroxyphenyl)methylidene]pyridine-4-carbohydrazide [1]
Other Synonyms	Salizid, Nupasal, Nilazid, Salicylaldehyde isonicotinoyl hydrazone (SIH) [2] [3] [4]
CAS Number	495-84-1 [2] [1] [3]
Molecular Formula	C <sub>13</sub> H <sub>11</sub> N <sub>3</sub> O <sub>2</sub> [2] [1] [5]
Molecular Weight	241.25 g/mol [1] [5]
Mechanism of Action	Potent Cu(II) ionophore (copper ion transporter) [3]
Primary Indication	Anti-tuberculosis (TB) agent; investigated for cytotoxic properties [1] [3]
Melting Point	232 - 233 °C [1] [6]
Experimental Solubility	≥ 250 mg/mL in DMSO (~1036.27 mM) [1]
Toxicity (Preclinical)	Oral LD <sub>50</sub> in rat: 1 gm/kg [6]

## Key Experimental Findings and Methodologies

While full ADME data is lacking, research has provided insights into **Salinazid**'s biological activity and properties.

- **Copper-Dependent Cytotoxicity:** **Salinazid** has been shown to function as a copper ionophore, preferentially killing HepG2 (liver cancer) cells over HUVEC (human umbilical vein endothelial) cells. Its efficacy in this role has been noted as superior to clioquinol, another ionophore [3]. The proposed mechanism involves disrupting cellular copper homeostasis.
- **Solubility and Salt Formation:** A key study focused on improving the aqueous solubility of **Salinazid** by forming pharmaceutical salts with dicarboxylic acids. The results were as follows [7]:
  - **Salinazid Oxalate:** 33-fold solubility increase compared to pure **Salinazid**.
  - **Salinazid Acesulfame:** 18-fold solubility increase.
  - These two salts were stable during dissolution experiments, while malonate and malate salts rapidly transformed back into pure **Salinazid**.

## Detailed Experimental Protocols

For researchers working with **Salinazid** in preclinical settings, here are detailed methodologies for compound formulation.

### In Vivo Injection Formulation (using DMSO Stock)

This is a common method for administering compounds with low water solubility [1].

- **Preparation of DMSO Stock Solution:** Dissolve **Salinazid** powder in DMSO to a known concentration (e.g., 25 mg/mL).
- **Working Solution Preparation:**
  - **Formulation 1:** Mix 100  $\mu$ L DMSO stock solution with 50  $\mu$ L Tween 80. Then, add 850  $\mu$ L saline (0.9% sodium chloride in ddH<sub>2</sub>O) to a total volume of 1 mL.
  - **Formulation 2:** Mix 100  $\mu$ L DMSO stock with 400  $\mu$ L PEG300 and 50  $\mu$ L Tween 80. Then, add 450  $\mu$ L saline to a total volume of 1 mL.
  - **Formulation 3:** Mix 100  $\mu$ L DMSO stock directly with 900  $\mu$ L corn oil.
- **Dosage Calculation:** For example, to prepare 1 mL of a 2.5 mg/mL working solution using Formulation 3, take 100  $\mu$ L of a 25 mg/mL DMSO stock and add 900  $\mu$ L corn oil. Mix thoroughly until a clear solution or suspension is achieved.

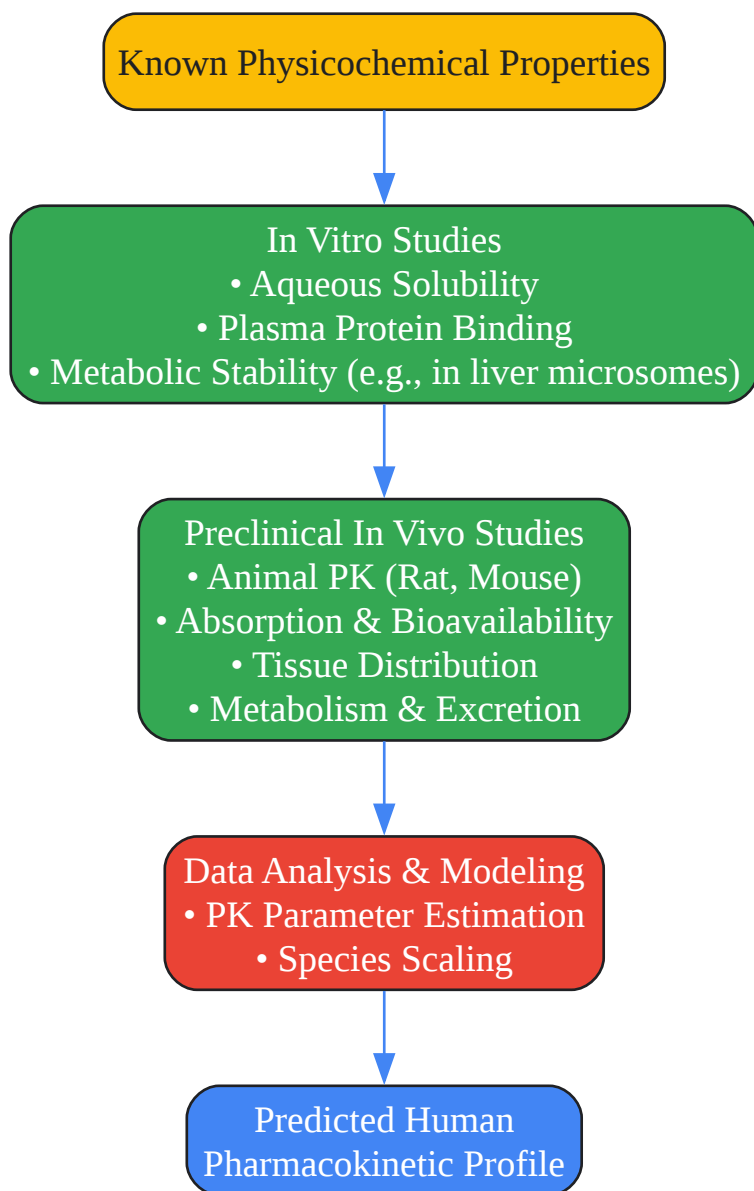
## Oral Administration Formulation

For studies requiring oral delivery, the following method can be used [1].

- **Preparation of 0.5% CMC Na Vehicle:** Dissolve 0.5 grams of carboxymethylcellulose sodium (CMC Na) in 100 mL of pure water (ddH<sub>2</sub>O) to create a clear, viscous solution.
- **Dosing Suspension:** Add 250 mg of **Salinazid** powder to 100 mL of the 0.5% CMC Na solution.
- **Administration:** Mix vigorously to create a uniform suspension immediately before administering to animals. The final concentration in this example is 2.5 mg/mL.

## Proposed Pharmacokinetic Workflow

The diagram below outlines a logical pathway for building a complete **Salinazid** pharmacokinetic profile, moving from established physicochemical properties toward the unknown ADME parameters.



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*Research pathway from properties to PK profile*

## Research Implications and Future Directions

The available data suggests several promising research directions. The **copper ionophore mechanism** indicates potential for oncology research, particularly in exploiting the differential copper requirements of cancer cells [3]. Furthermore, the successful **33-fold solubility enhancement** via salt formation with oxalic

acid provides a proven strategy to overcome the inherent solubility limitations of the pure API, which is a critical step in drug development [7].

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## References

1. | Cu(II) ionophore | CAS# 495-84-1 | InvivoChem Salinazid [[invivochem.com](http://invivochem.com)]
2. : Uses, Interactions, Mechanism of Action | DrugBank Online Salinazid [[go.drugbank.com](http://go.drugbank.com)]
3. | TargetMol Salinazid [[targetmol.com](http://targetmol.com)]
4. (CHEBI:134982) salinazid [[ebi.ac.uk](http://ebi.ac.uk)]
5. | The Merck Index Online Salinazid [[merckindex.rsc.org](http://merckindex.rsc.org)]
6. | CAS#:495-84-1 | Chemsrsc Salinazid [[chemsrc.com](http://chemsrc.com)]
7. Pharmaceutical salts of biologically active hydrazone... | CoLab [[colab.ws](http://colab.ws)]

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